[4-(3-Bromothien-2-yl)phenyl]methanol
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Overview
Description
Mechanism of Action
Mode of action
Given its hazardous nature, it’s likely that the compound interacts with biological systems in a way that can cause irritation or harm .
Result of action
The compound is noted to be potentially harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .
Action environment
The compound should be handled only in well-ventilated areas, and exposure should be minimized to prevent potential harm .
Preparation Methods
The synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol typically involves the bromination of thienyl compounds followed by a coupling reaction with phenylmethanol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
[4-(3-Bromothien-2-yl)phenyl]methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(3-Bromothien-2-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to [4-(3-Bromothien-2-yl)phenyl]methanol include:
[4-(2-Bromothien-3-yl)phenyl]methanol: Differing in the position of the bromine atom on the thienyl ring.
[4-(3-Chlorothien-2-yl)phenyl]methanol: Substituting the bromine atom with chlorine.
[4-(3-Bromothien-2-yl)phenyl]ethanol: Changing the methanol group to ethanol. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structure.
Properties
IUPAC Name |
[4-(3-bromothiophen-2-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-6,13H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJKGXCOBEPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640458 |
Source
|
Record name | [4-(3-Bromothiophen-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937795-99-8 |
Source
|
Record name | 4-(3-Bromo-2-thienyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937795-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3-Bromothiophen-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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